3-(4-Chlorophenoxy)aniline falls under the category of aromatic amines and phenolic compounds. It is classified as a chlorinated derivative of aniline, which enhances its reactivity and potential biological activity.
The synthesis of 3-(4-Chlorophenoxy)aniline typically involves several methods, with nucleophilic aromatic substitution being one of the most common approaches. The general procedure includes:
A typical synthesis route could involve:
The molecular structure of 3-(4-Chlorophenoxy)aniline features:
3-(4-Chlorophenoxy)aniline participates in various chemical reactions:
The mechanism of action for 3-(4-Chlorophenoxy)aniline, particularly concerning its biological applications, is primarily linked to its interaction with cellular targets:
The interactions may involve inhibition of specific enzymes or pathways critical for pathogen survival, contributing to its therapeutic effects.
3-(4-Chlorophenoxy)aniline possesses several notable physical and chemical properties:
The applications of 3-(4-Chlorophenoxy)aniline span multiple scientific fields:
The systematic IUPAC name for this compound is 3-chloro-4-(4-chlorophenoxy)aniline, unambiguously defining its molecular framework: a central aniline group (benzenamine) substituted at the meta-position with chlorine and at the para-position with a 4-chlorophenoxy ether linkage. Its chemical structure consists of two aromatic rings connected via an oxygen bridge, with one ring bearing the primary amine functionality (–NH₂) and the other featuring a chlorine atom at the para-position. This arrangement creates a polar yet lipophilic scaffold essential for its physicochemical behavior and biological interactions [1] [6].
Molecular Formula: C₁₂H₉Cl₂NOMolecular Weight: 254.11 g/molCAS Registry Number: 24900-79-6SMILES Notation: Nc1ccc(Oc2ccc(Cl)cc2)c(Cl)c1InChI Key: OQOCWFFSZSSEDS-UHFFFAOYSA-N
The molecule crystallizes as a solid at room temperature, with a characteristic melting point range of 73–77°C. Spectroscopic characterization includes distinctive infrared absorptions for N–H stretching (3380–3480 cm⁻¹), C–H aromatic stretching (3000–3100 cm⁻¹), and C–O–C asymmetric stretching (1200–1250 cm⁻¹). Nuclear magnetic resonance spectra show predictable proton environments: δ 6.6–7.4 ppm (aromatic protons) and δ 4.0 ppm (exchangeable amine protons) [1] [6] [10].
Table 1: Physicochemical Properties of 3-Chloro-4-(4-chlorophenoxy)aniline
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 254.11 g/mol | - |
Melting Point | 73–77 °C | Literature standard |
Density | 1.364 ± 0.06 g/cm³ | Predicted |
Boiling Point | 364.7 ± 37.0 °C | Predicted |
pKa (amine) | 3.54 ± 0.10 | Predicted |
LogP (Partition Coefficient) | 4.02 | Predicted octanol/water |
WGK Rating | 3 | Moderately water hazardous |
The documented history of 3-chloro-4-(4-chlorophenoxy)aniline emerged through targeted medicinal chemistry efforts in the early 21st century, driven by the search for novel antimalarial agents. Initial interest arose from structural analogy with triclosan, a known inhibitor of bacterial enoyl-acyl carrier protein reductase. Researchers postulated that strategically halogenated aniline derivatives could similarly target fatty acid biosynthesis in Plasmodium species. This compound first entered scientific literature around 2010–2012 as a synthetic intermediate in antimalarial screening programs [2] [3].
A significant research milestone occurred in 2019 when Biomed Research International published comprehensive evidence of its antiplasmodial potential. Researchers demonstrated that 3-chloro-4-(4-chlorophenoxy)aniline potently inhibited Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a crucial enzyme in the parasite's fatty acid biosynthesis pathway. The discovery positioned it as a lead compound distinct from quinoline and artemisinin derivatives, offering new opportunities to address drug resistance [2] [3]. Subsequent innovation occurred in 2023 with the development of covalent hybrids where artesunate was conjugated to 3-chloro-4-(4-chlorophenoxy)aniline, yielding molecules with dual mechanisms of action against multi-drug-resistant malaria strains [4].
Antimalarial Applications and Mechanism
3-Chloro-4-(4-chlorophenoxy)aniline exerts its primary biological effect through specific inhibition of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a pivotal enzyme in the type II fatty acid biosynthesis pathway. This pathway is indispensable for liver-stage parasite development, oocyst maturation, and sporozoite formation. The compound competitively binds to the NADH cofactor binding site of PfENR, disrupting the reduction of trans-2-enoyl-acyl carrier protein to acyl-ACP. This inhibition depletes essential fatty acids required for membrane biogenesis, ultimately causing parasite death. Crucially, this mechanism remains effective against chloroquine-resistant strains, making it a valuable candidate for combination therapies [2] [3] [4].
Table 2: Antiplasmodial Activity of 3-Chloro-4-(4-chlorophenoxy)aniline and Combinations
Assay System | Compound/Combination | Activity (IC₅₀/ED₅₀) | Strain |
---|---|---|---|
In vitro (P. falciparum) | 3-Chloro-4-(4-chlorophenoxy)aniline alone | 22.86 ± 1.26 μg/ml | W2 (CQ-resistant) |
Artesunate + 3-Chloro-4-(4-chlorophenoxy)aniline | 1.1 ng/ml AS + 3.3 μg/ml ANI | W2 (CQ-resistant) | |
Artesunate + 3-Chloro-4-(4-chlorophenoxy)aniline | 0.8 ng/ml AS + 2.6 μg/ml ANI | 3D7 (CQ-sensitive) | |
In vivo (P. berghei mice) | Artesunate + 3-Chloro-4-(4-chlorophenoxy)aniline | 0.88 mg/kg AS + 1.68 mg/kg ANI | ANKA strain |
Covalent Bitherapy and Hybrid Drug Development
The compound’s amine functionality enables its covalent conjugation to other pharmacophores through amide bond formation or Schiff base chemistry. This strategy has yielded hybrid molecules with enhanced potency against drug-resistant parasites. A prominent example is artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), synthesized via carbodiimide-mediated coupling. This hybrid simultaneously induces oxidative stress through artesunate-derived radicals and disrupts lipid biosynthesis through PfENR inhibition. The ATSA hybrid demonstrated striking in vivo efficacy against lumefantrine-resistant and piperaquine-resistant P. berghei lines (ED₅₀ values: 2.601–4.211 mg/kg), validating covalent bitherapy as a resistance-countering strategy [4] [5].
Structure-Activity Relationships (SAR) and Chemical Versatility
Positioning of chlorine atoms profoundly influences biological activity. The 3-chloro,4-phenoxy pattern on the aniline ring optimizes steric and electronic interaction with the hydrophobic PfENR binding pocket. Removal of either chlorine reduces potency by >50%, while shifting the chlorine to the 2-position on the phenoxy ring (as in 4-(3-chlorophenoxy)aniline) diminishes target affinity. The primary amine serves dual roles: as a hydrogen bond donor in target inhibition and as a synthetic handle for derivatization. These features enable diverse transformations, including diazotization, acylation, and electrophilic substitutions, facilitating the synthesis of libraries for lead optimization [7] [8] [6].
Material Science and Industrial Applications
Beyond medicinal chemistry, 3-chloro-4-(4-chlorophenoxy)aniline functions as a monomer in polymer synthesis. Its aromatic chlorine atoms participate in Ullmann ether synthesis and nickel-catalyzed cross-coupling reactions, enabling the construction of polyaryl ethers and conjugated materials. These polymers exhibit enhanced thermal stability (decomposition temperatures >300°C) and tunable optoelectronic properties, making them candidates for specialty coatings and electronic materials [1] [6].
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: